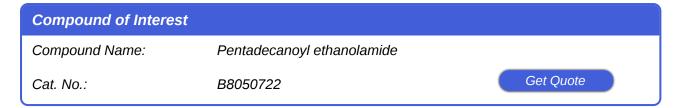


Application Notes and Protocols for Measuring FAAH Inhibition by Pentadecanoyl Ethanolamide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides.[1][2] By hydrolyzing these signaling lipids, FAAH terminates their biological activity, which plays a role in pain, inflammation, and mood regulation. Inhibition of FAAH has emerged as a promising therapeutic strategy to enhance endocannabinoid signaling, potentially offering therapeutic benefits for various neurological and inflammatory disorders without the side effects associated with direct cannabinoid receptor agonists.

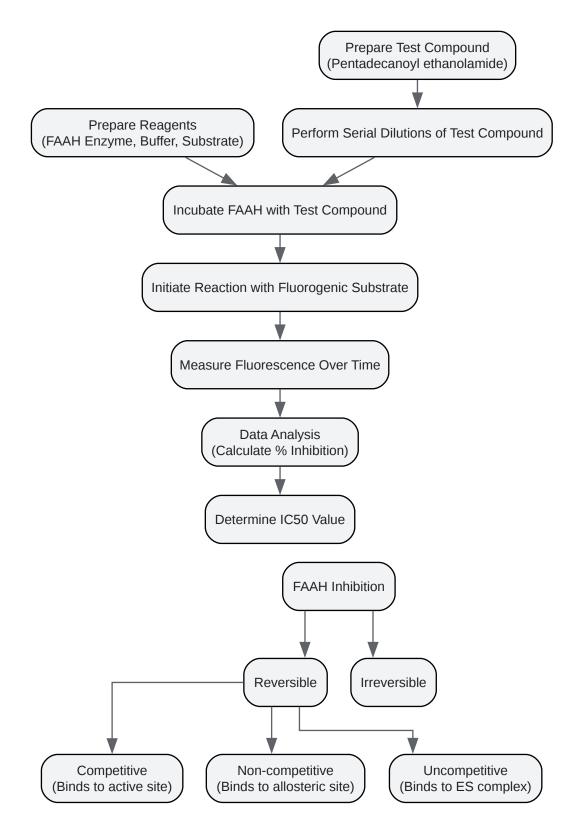
Pentadecanoyl ethanolamide (PEA), a C15:0 N-acylethanolamine, is a member of the family of fatty N-acyl ethanolamines. While its specific role and relative importance are still under investigation, its structural similarity to other bioactive N-acylethanolamines suggests it may interact with FAAH.[3] These application notes provide detailed protocols for researchers to measure the potential inhibitory effects of **Pentadecanoyl ethanolamide** on FAAH activity.

Signaling Pathways and Experimental Logic

The endocannabinoid system relies on the on-demand synthesis and degradation of lipid signaling molecules. FAAH plays a central role in terminating the signal of N-acylethanolamines like anandamide. By inhibiting FAAH, the levels of these endogenous ligands increase, leading



to enhanced activation of their respective receptors, such as cannabinoid receptors (CB1 and CB2).



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